molecular formula C8H12N2O4 B3053853 1,2-Bis(2-isocyanatoethoxy)ethane CAS No. 56575-46-3

1,2-Bis(2-isocyanatoethoxy)ethane

Cat. No.: B3053853
CAS No.: 56575-46-3
M. Wt: 200.19 g/mol
InChI Key: LOQSVHJATLRFGN-UHFFFAOYSA-N
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Description

1,2-Bis(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C8H12N2O4. It is a diisocyanate, meaning it contains two isocyanate groups (-NCO) attached to an ethane backbone through ethoxy linkages. This compound is used primarily in the production of polyurethanes and other polymeric materials due to its reactive isocyanate groups.

Scientific Research Applications

1,2-Bis(2-isocyanatoethoxy)ethane has several applications in scientific research, including:

Safety and Hazards

1,2-Bis(2-isocyanatoethoxy)ethane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene to form ethylene glycol bis(chloroformate), which is then reacted with ammonia to produce ethylene glycol bis(carbamate). The final step involves the thermal decomposition of ethylene glycol bis(carbamate) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene and isocyanates. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Bis(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymeric materials. The molecular targets are typically hydroxyl or amine groups in the reactants, leading to the formation of urethane or urea linkages .

Comparison with Similar Compounds

1,2-Bis(2-isocyanatoethoxy)ethane can be compared with other diisocyanates, such as:

    Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.

    Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams and elastomers.

    Hexamethylene Diisocyanate (HDI): Used in the production of coatings and adhesives.

Uniqueness

This compound is unique due to its ethoxy linkages, which provide flexibility and enhance the reactivity of the isocyanate groups. This makes it particularly useful in applications requiring flexible and reactive polymeric materials .

Properties

IUPAC Name

1-isocyanato-2-[2-(2-isocyanatoethoxy)ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c11-7-9-1-3-13-5-6-14-4-2-10-8-12/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQSVHJATLRFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=C=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625667
Record name 1,2-Bis(2-isocyanatoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56575-46-3
Record name 1,2-Bis(2-isocyanatoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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